molecular formula C18H13N3O B5423135 2-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5423135
M. Wt: 287.3 g/mol
InChI Key: UJFQDANWZPHKTG-UHFFFAOYSA-N
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Description

The compound “2-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The naphthylmethyl group is a hydrocarbon group derived from naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyridine rings, along with the naphthylmethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The oxadiazole and pyridine rings, for example, might undergo reactions typical of heterocyclic compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many oxadiazole and pyridine derivatives have been studied for their potential as anti-infective agents .

Safety and Hazards

As with any chemical compound, handling “2-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine” would require appropriate safety precautions. Pyridine, for example, is known to be a flammable liquid and can cause skin and eye irritation .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly given the known bioactivities of oxadiazole and pyridine derivatives . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-9-15-13(6-1)7-5-8-14(15)12-17-20-18(21-22-17)16-10-3-4-11-19-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQDANWZPHKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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